6-Methylisoquinoline-3-carboxylic acid

Description

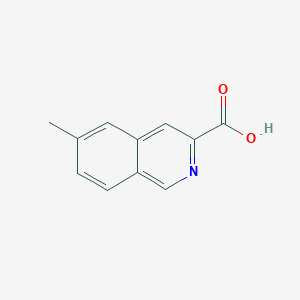

6-Methylisoquinoline-3-carboxylic acid (CAS: 590369-91-8) is a heterocyclic compound with the molecular formula C₁₁H₉NO₂ and a molecular weight of 187.19 g/mol. It features an isoquinoline core substituted with a methyl group at position 6 and a carboxylic acid moiety at position 3 (Figure 1). The compound is stored at 2–8°C and is primarily utilized in pharmaceutical and chemical research.

Key properties:

- Structure: Isoquinoline backbone with C6-methyl and C3-carboxylic acid substituents.

- Applications: Research reagent in drug discovery, though specific biological activities remain under investigation.

Properties

Molecular Formula |

C11H9NO2 |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

6-methylisoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C11H9NO2/c1-7-2-3-8-6-12-10(11(13)14)5-9(8)4-7/h2-6H,1H3,(H,13,14) |

InChI Key |

PZAQCHWKBBYXCK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=NC=C2C=C1)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Variations

The isoquinoline scaffold distinguishes 6-methylisoquinoline-3-carboxylic acid from analogs with quinoline, pyrimidine, or isoxazole cores. Structural differences influence electronic properties, solubility, and biological interactions.

Table 1: Core Heterocycle Comparison

| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| This compound | Isoquinoline | C6-methyl, C3-COOH | 187.19 | 590369-91-8 |

| 6-Chloroquinoline-3-carboxylic acid | Quinoline | C6-chloro, C3-COOH | 207.61 | 118791-14-3 |

| 2-Chloro-6-methylpyrimidine-4-carboxylic acid | Pyrimidine | C2-chloro, C6-methyl, C4-COOH | 172.57 | 89581-58-8 |

| 6-Methoxybenzo[d]isoxazole-3-carboxylic acid | Isoxazole | C6-methoxy, C3-COOH | 193.16 | 28691-48-7 |

Key Observations :

- Quinoline vs.

- Pyrimidine Analogs: Pyrimidine-based compounds (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) lack fused aromatic rings, reducing planarity and hydrophobicity compared to isoquinoline derivatives .

- Isoxazole Derivatives : The isoxazole ring (e.g., 6-methoxybenzo[d]isoxazole-3-carboxylic acid ) introduces a labile oxygen atom, increasing polarity and metabolic instability .

Substituent Effects on Physicochemical Properties

Functional groups at specific positions modulate solubility, stability, and reactivity:

Methyl vs. Chloro Substituents

- Methyl Groups: Enhance lipophilicity (e.g., this compound has a logP ~1.5 estimated), favoring membrane permeability but reducing aqueous solubility.

Carboxylic Acid Position

Physicochemical Data

- This compound: Lacks reported melting point or spectral data in the evidence, but IR and NMR profiles are expected to align with isoquinoline analogs (e.g., C=O stretch ~1700 cm⁻¹, aromatic proton shifts δ 7.5–8.5 ppm) .

- 2-(2-Methoxyphenyl)-3-(methylsulfonamido)-quinoline-4-carboxylic Acid: Exhibits IR absorption at 1725 cm⁻¹ (C=O) and NMR signals for methylsulfonamido (δ 2.32 ppm) and methoxy groups (δ 3.73 ppm) .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-methylisoquinoline-3-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves cyclization of precursor aldehydes (e.g., 3-methylbenzaldehyde) with ethyl acetoacetate under basic conditions, followed by reflux in ethanol or methanol . Optimization may include adjusting stoichiometry, temperature (e.g., 80–100°C for cyclization), and catalysts (e.g., ammonium acetate). Purification via recrystallization or chromatography is critical to achieve >95% purity, as impurities can skew downstream biological assays .

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Combine analytical techniques:

- HPLC : Quantify purity using a C18 column with UV detection at 254 nm.

- NMR : Confirm proton environments (e.g., methyl groups at δ 2.5 ppm, carboxylic protons at δ 12–13 ppm) .

- Mass Spectrometry : Validate molecular weight (187.19 g/mol) via ESI-MS .

Cross-reference with canonical SMILES (CC1=CC2=CC(=CN=C2C=C1)C(=O)O) and InChIKey (XILGKXKKWQIQNQ-UHFFFAOYSA-N) for structural verification .

Q. What biological activities have been reported for structurally similar quinoline-3-carboxylic acid derivatives?

- Methodological Answer : Analogous compounds exhibit antibacterial and antioxidant properties, likely due to quinoline’s planar aromatic system enabling intercalation or enzyme inhibition . For example, ethyl-substituted derivatives show activity against multidrug-resistant Staphylococcus aureus (MIC: 8–16 µg/mL). Researchers should design dose-response assays (e.g., 1–100 µM) in bacterial cultures or antioxidant models (e.g., DPPH radical scavenging) .

Q. What safety protocols are essential when handling this compound?

- Methodological Answer : Use PPE (gloves, goggles) and work in a fume hood. Quinoline derivatives are potential skin/eye irritants . In case of exposure:

- Inhalation : Move to fresh air; monitor for respiratory distress.

- Ingestion : Rinse mouth with water (do not induce vomiting) .

Store in airtight containers at 4°C to prevent degradation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer : Systematically modify substituents:

- Methyl group position : Compare 3-carboxylic vs. 1-carboxylic analogs (e.g., 6-methylisoquinoline-1-carboxylic acid shows enzyme inhibition ).

- Electron-withdrawing groups : Introduce halides or nitro groups to enhance electrophilicity.

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA gyrase or oxidoreductases . Validate via MIC assays and cytotoxicity screening (e.g., HepG2 cells).

Q. What computational tools are suitable for modeling this compound’s interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify reactive sites (e.g., carboxylic acid for hydrogen bonding).

- Molecular Dynamics (MD) : Simulate binding stability in lipid bilayers or protein pockets (e.g., 100 ns trajectories using GROMACS).

- QSAR Models : Train regression models using descriptors like logP, polar surface area, and H-bond donors .

Q. How can researchers reconcile contradictory data on solubility and stability across experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (common solvent) vs. aqueous buffers (e.g., PBS at pH 7.4). Note discrepancies due to protonation states of the carboxylic acid group (pKa ~4.5) .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust storage conditions if degradation exceeds 5% .

Q. What strategies mitigate byproduct formation during large-scale synthesis?

- Methodological Answer :

- Process Optimization : Use flow chemistry to control exothermic reactions and reduce side products (e.g., over-reduced intermediates).

- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR to monitor reaction progress in real time .

- Green Chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Key Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.